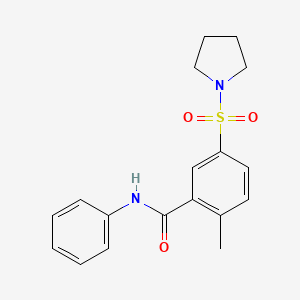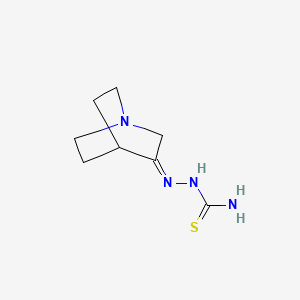
2-(3-bromo-5-chloro-2-methoxybenzylidene)-2,3-dihydro-1-benzofuran-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-bromo-5-chloro-2-methoxybenzylidene)-2,3-dihydro-1-benzofuran-3-ol is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in various fields. The compound is commonly referred to as BCB and is known for its unique chemical structure, which makes it an attractive candidate for research.
Wirkmechanismus
The mechanism of action of BCB is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
BCB has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound can induce apoptosis in cancer cells by activating certain signaling pathways. BCB has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BCB is its unique chemical structure, which makes it an attractive candidate for research. The compound has been found to exhibit anti-cancer properties and has been investigated for its potential use in the treatment of Alzheimer's disease. However, one of the limitations of BCB is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on BCB. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of interest is the investigation of the compound's potential use in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to fully understand the mechanism of action of BCB and its potential side effects.
Synthesemethoden
The synthesis of BCB involves the reaction of 2-hydroxybenzaldehyde with 3-bromo-5-chloro-2-methoxybenzyl bromide in the presence of a base. The resulting product is then subjected to a cyclization reaction to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
BCB has been extensively studied for its potential applications in the field of medicine. The compound has been found to exhibit anti-cancer properties and has been shown to induce apoptosis in cancer cells. BCB has also been investigated for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is implicated in the development of the disease.
Eigenschaften
IUPAC Name |
(2Z)-2-[(3-bromo-5-chloro-2-methoxyphenyl)methylidene]-3H-1-benzofuran-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClO3/c1-20-16-9(6-10(18)8-12(16)17)7-14-15(19)11-4-2-3-5-13(11)21-14/h2-8,15,19H,1H3/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECIMHJOEPJRNP-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Cl)C=C2C(C3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1Br)Cl)/C=C\2/C(C3=CC=CC=C3O2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]benzoate](/img/structure/B5372029.png)

![2-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}imidazo[1,2-a]pyrimidine](/img/structure/B5372047.png)
![6-[2-(4-chlorophenyl)-3-cinnamoyl-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]hexanoic acid](/img/structure/B5372053.png)
![N-(4-methylphenyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5372064.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5372079.png)
![N-{[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl}-2-methyl-5-propylpyrimidin-4-amine](/img/structure/B5372080.png)
![N-[2-chloro-6-({[(4-methylphenyl)amino]carbonyl}amino)phenyl]-2-methylpropanamide](/img/structure/B5372088.png)

![3-[(4-phenyl-1-piperazinyl)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5372117.png)

![3-(3-methoxypropyl)-5-[(2-methyl-2H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5372129.png)
![N-(2-methoxy-5-{[(2-methoxyethyl)amino]sulfonyl}phenyl)-2-methylbenzamide](/img/structure/B5372131.png)